molecular formula C27H24N2O2S2 B2574589 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-71-4

2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2574589
CAS No.: 686772-71-4
M. Wt: 472.62
InChI Key: QKEDRCPRUWDHCL-UHFFFAOYSA-N
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Description

Its structure comprises a fused thieno[3,2-d]pyrimidin-4-one core, substituted at position 2 with a diphenylmethylsulfanyl group and at position 3 with a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

2-benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S2/c1-2-31-22-15-13-21(14-16-22)29-26(30)25-23(17-18-32-25)28-27(29)33-24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,24H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDRCPRUWDHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often require heating in the presence of a desiccant such as calcium chloride to facilitate the cyclization process . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl or ethoxyphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including our compound of interest. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : Thienopyrimidines are believed to inhibit key enzymes involved in cancer cell proliferation and survival. They may act as inhibitors of protein kinases or other targets critical for tumor growth.
  • Case Studies : In vitro studies demonstrated that derivatives similar to 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one showed IC50 values in the micromolar range against breast cancer and leukemia cell lines .

Antimicrobial Properties

Aside from anticancer activity, there is evidence suggesting that thienopyrimidine compounds possess antimicrobial properties . This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.

  • Research Findings : A study indicated that thienopyrimidine derivatives demonstrated activity against both gram-positive and gram-negative bacteria . The specific mechanisms remain under investigation but may involve interference with bacterial protein synthesis.

Potential Use in Neurological Disorders

Given the structural similarities with other bioactive compounds, there is speculation about the potential use of this compound in treating neurological disorders.

  • Neuroprotective Effects : Some thienopyrimidine derivatives have shown promise in neuroprotection and modulation of neuroinflammatory responses. Further research is needed to explore these effects specifically for this compound.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that can be optimized for higher yields and purity. Recent methodologies focus on:

  • One-Pot Reactions : Innovative synthetic routes using one-pot methods have been developed to streamline the production process while minimizing environmental impact . This approach can significantly reduce waste and improve efficiency.

Mechanism of Action

The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but its ability to bind to the ATP-binding site of CDKs is a key factor in its activity .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is critical for modulating activity. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight Key Properties/Effects
Target Compound Diphenylmethylsulfanyl 452.56* High lipophilicity; potential for π-π interactions with aromatic residues in targets
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-... () 4-Fluorophenylmethylsulfanyl 400.49 Increased polarity due to fluorine; may enhance solubility vs. target compound
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-... () 4-Methylbenzylsulfanyl 416.93 Moderate lipophilicity; chloro and methyl groups balance solubility and binding
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethyl-... () 3-Chlorophenylmethylsulfanyl 407.93 Chlorine introduces electron-withdrawing effects; may alter electronic interactions

Notes:

  • The diphenylmethylsulfanyl group in the target compound confers greater steric hindrance and hydrophobicity compared to smaller aryl or alkyl substituents (e.g., 4-fluorophenylmethyl or butan-2-ylsulfanyl in ). This could reduce solubility but improve binding to hydrophobic pockets .

Substituent Variations at Position 3 (Aryl Group)

Position 3 substitutions influence electronic and steric interactions:

Compound Name Substituent at Position 3 Key Effects
Target Compound 4-Ethoxyphenyl Ethoxy group provides electron donation; may enhance hydrogen bonding with polar residues
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-... () 4-Nitrophenyl Nitro group is strongly electron-withdrawing; may reduce basicity and alter redox properties
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-... () 2-Methoxyphenyl Methoxy at ortho position may sterically hinder interactions compared to para substitution

Notes:

  • The 4-ethoxyphenyl group in the target compound balances electron donation and steric accessibility, unlike the 4-nitrophenyl in , which may destabilize charge interactions .
  • Methoxy vs. ethoxy substitutions ( vs.

Core Modifications: Thieno[3,2-d]pyrimidin-4-one vs. Related Scaffolds

Comparisons with other pyrimidinone derivatives highlight scaffold-specific effects:

Compound Name (Evidence) Core Structure Activity Insights
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () Thieno[2,3-d]pyrimidin-4-one Demonstrated anticancer activity (mean growth inhibition: 51.01% in NCI 60 lines)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () Pyrido[3,4-d]pyrimidin-4-one Modified for kinase inhibition; trimethylsilyl groups enhance metabolic stability
Compound Q/4: 2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one () Cyclopenta[d]pyrimidin-4-one Reported as a matrix metalloproteinase (MMP) inhibitor with reduced off-target effects

Notes:

  • The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from pyrido or cyclopenta analogs in electronic distribution and ring strain, influencing target selectivity .
  • Anticancer activity in suggests that substituent flexibility (e.g., benzylamino groups) is critical, but bulky groups like diphenylmethylsulfanyl may require optimization for bioavailability .

Biological Activity

The compound 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C19H18N2OSC_{19}H_{18}N_2OS with a molecular weight of approximately 342.42 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a diphenylmethyl sulfanyl group and an ethoxyphenyl moiety.

Antiviral Activity

Recent studies have indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against various viral targets by inhibiting viral replication processes. The specific compound may share similar mechanisms due to structural similarities with known antiviral agents .

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's structure suggests it may interact with key proteins involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Compounds containing thieno[3,2-d]pyrimidine scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This activity could position the compound as a candidate for treating inflammatory diseases .

The biological activities of This compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to viral replication or inflammatory processes.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) could alter intracellular signaling pathways.
  • DNA/RNA Interaction : Similar compounds have shown the ability to intercalate with nucleic acids, affecting transcription and replication processes.

Study 1: Antiviral Activity Assessment

A study conducted on similar thieno[3,2-d]pyrimidine derivatives demonstrated significant antiviral activity against the influenza virus. The derivatives exhibited IC50 values in the low micromolar range when tested in vitro against infected cell lines . While specific data for our compound is lacking, the structural similarities suggest comparable efficacy.

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that thieno[3,2-d]pyrimidine derivatives induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Study 3: Anti-inflammatory Activity Evaluation

In a model of acute inflammation induced by lipopolysaccharide (LPS), compounds similar to our target showed a significant reduction in TNF-alpha and IL-6 levels. The study highlighted the potential of thieno[3,2-d]pyrimidines as anti-inflammatory agents through inhibition of NF-kB signaling pathways .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntiviralEnzyme inhibition
AnticancerApoptosis induction
Anti-inflammatoryCytokine inhibition

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